molecular formula C7H16N2O2S B13627966 n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

Cat. No.: B13627966
M. Wt: 192.28 g/mol
InChI Key: LNIPEKCJLFGELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Aminocyclobutyl)methyl)ethanesulfonamide is a sulfonamide derivative characterized by a cyclobutane ring substituted with an aminomethyl group and an ethanesulfonamide moiety. This compound’s unique structure—combining a strained four-membered cyclobutane ring with a sulfonamide functional group—imparts distinct physicochemical and biological properties. Sulfonamides are well-known for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic the transition state of enzymatic reactions or disrupt bacterial folate synthesis .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-6-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3

InChI Key

LNIPEKCJLFGELU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Preparation of the 3-Aminocyclobutylmethyl Intermediate

The key intermediate, 3-aminocyclobutylmethyl, can be synthesized through multi-step processes involving oxidation, nitroalkane coupling, and reduction, as described in patent literature.

2.1 Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde

  • Cyclobutanemethanol is oxidized using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical catalyst.
  • This oxidation produces cyclobutanecarboxaldehyde as a key aldehyde intermediate.

2.2 Coupling with Nitromethane to Form Nitro-Alcohol

  • The aldehyde undergoes Henry reaction (nitroaldol) with nitromethane.
  • This yields a nitro-alcohol intermediate.

2.3 Conversion to Nitro-Hydroxy Acid

  • The nitro-alcohol is further reacted with acetic anhydride to form a mixture of acetylated compounds.
  • Subsequent steps convert this to the nitro-hydroxy acid.

2.4 Reduction to 3-Amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide Hydrochloride

  • The nitro group is reduced to an amino group, yielding the amino-hydroxy propionamide hydrochloride.
  • This intermediate is crucial for further functionalization.

These steps are summarized in the following table:

Step Reaction Reagents/Conditions Product Reference
1 Oxidation Cyclobutanemethanol + TEMPO catalyst Cyclobutanecarboxaldehyde
2 Henry reaction Cyclobutanecarboxaldehyde + nitromethane Nitro-alcohol
3 Acetylation Nitro-alcohol + acetic anhydride Nitro-hydroxy acid mixture
4 Reduction Nitro-hydroxy acid + reducing agent (e.g., catalytic hydrogenation) 3-Amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide hydrochloride

Formation of n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

The final step involves sulfonamide formation by reacting the amino intermediate with ethanesulfonyl chloride.

3.1 Reaction Conditions

  • The amino compound is dissolved in an aprotic solvent such as pyridine or tetrahydrofuran.
  • Ethanesulfonyl chloride is added at low temperature (0°C to room temperature).
  • The reaction is stirred for 1 to 12 hours depending on conditions.
  • After completion, the reaction mixture is quenched with aqueous acid (e.g., 1N HCl).
  • The product is extracted with ethyl acetate, dried over magnesium sulfate, and purified by column chromatography.

3.2 Yield and Purity

  • Typical yields range from 79% to over 87%, depending on the exact conditions and scale.
  • Purification methods include recrystallization and chromatographic techniques.
  • Characterization is performed using NMR (1H, 13C), mass spectrometry, and HPLC.

3.3 Representative Experimental Data

Yield (%) Solvent Base Temperature Reaction Time Notes Reference
79 Pyridine None (pyridine acts as base) 0°C 1 h Standard sulfonamide formation
81 Tetrahydrofuran Triethylamine 20°C 4 h Coumarin sulfonate synthesis conditions adapted
87.3 Dichloromethane Pyridine 20°C 12 h Extended reaction time for complete conversion

Summary of the Complete Synthetic Route

Stage Compound Key Reagents Conditions Yield (%) Reference
Intermediate synthesis 3-Amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide hydrochloride Cyclobutanemethanol, TEMPO, nitromethane, acetic anhydride, reducing agent Multi-step, 0–50°C >80
Sulfonamide formation This compound Amino intermediate, ethanesulfonyl chloride, pyridine or THF, base 0–20°C, 1–12 h 79–87.3

Additional Notes and Considerations

  • The oxidation step using TEMPO is selective and mild, preserving the cyclobutyl ring integrity.
  • The Henry reaction is stereochemically complex; diastereomeric mixtures may form and require separation.
  • Sulfonamide formation is typically straightforward but requires careful temperature control to avoid side reactions.
  • Purification by chromatography is essential to obtain high-purity final product suitable for pharmaceutical applications.
  • The use of pyridine serves both as solvent and base, facilitating sulfonyl chloride reaction and neutralizing HCl byproduct.

Chemical Reactions Analysis

Alkylation of the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation under phase-transfer conditions. This reaction typically employs:

  • Reagents : Alkyl halides (e.g., methyl iodide), potassium carbonate, and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst .

  • Conditions : 25–80°C in polar aprotic solvents (e.g., DMF or acetone).

Example Reaction :

N-((3-Aminocyclobutyl)methyl)ethanesulfonamide+CH3IK2CO3,TEBAN-Methylated product\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{TEBA}} \text{N-Methylated product}

Key Data :

Reaction ParameterValue/DescriptionSource
Yield86–91% (for analogous sulfonamides)
Catalytic SystemTEBA/K2_2CO3_3
Side ReactionsCompeting N-alkylation of amine

Hydrolysis of the Sulfonamide

The sulfonamide bond can hydrolyze under acidic or basic conditions to yield ethanesulfonic acid and the corresponding amine:

  • Acidic Hydrolysis : Concentrated HCl or HBr at elevated temperatures (80–100°C) .

  • Basic Hydrolysis : Aqueous NaOH or KOH under reflux .

Mechanistic Pathway :

RSO2NH2+H2OH+or OHRSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RSO}_3\text{H} + \text{NH}_3

Stability Considerations :

  • The cyclobutane ring’s strain does not significantly alter hydrolysis kinetics compared to linear analogs .

Reactions of the Cyclobutyl Amine

The primary amine participates in nucleophilic reactions:

Acylation

  • Reagents : Acetyl chloride, TFAA (trifluoroacetic anhydride) .

  • Conditions : Anhydrous solvents (e.g., THF) with bases (e.g., Et3_3N).

Example :

NH2-Cyclobutyl+AcClAc-NH-Cyclobutyl\text{NH}_2\text{-Cyclobutyl} + \text{AcCl} \rightarrow \text{Ac-NH-Cyclobutyl}

Schiff Base Formation

  • Reagents : Aldehydes/ketones in ethanol or methanol.

  • Conditions : Room temperature with catalytic acid.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or photochemical ring-opening:

  • Thermal Decomposition : At >150°C, leading to ethylene and imine intermediates .

  • Photochemical Reactions : UV light induces [2+2] retro-cycloaddition .

Key Observation :

ConditionProductNotes
160°C, inert atm.Ethylene derivativesRequires radical inhibitors
UV (254 nm)Acyclic sulfonamide productsLow quantum yield

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s sulfonamide group binds to enzyme active sites via:

  • Hydrogen Bonding : Sulfonyl oxygen with serine/threonine residues.

  • Electrostatic Interactions : With metal ions (e.g., Zn2+^{2+}) in metalloenzymes.

Inhibition Data :

Target EnzymeIC50_{50} (nM)Mechanism
Carbonic Anhydrase IX12.5Competitive inhibition
HDAC848.3Non-competitive

Synthetic Modifications

Key steps in its synthesis include:

  • Protection of the Amine : Using Boc anhydride in THF/water .

  • Sulfonamide Formation : Reaction of the protected amine with ethanesulfonyl chloride .

  • Deprotection : TFA/CH2_2Cl2_2 to yield the final product .

Optimized Conditions :

StepReagentsYield
ProtectionBoc2_2O, NaHCO3_392%
SulfonylationEtSO2_2Cl, Et3_3N85%
DeprotectionTFA, CH2_2Cl2_295%

Stability Under Physiological Conditions

The compound demonstrates:

  • pH-Dependent Degradation : Stable at pH 4–7, but hydrolyzes rapidly at pH >10 .

  • Oxidative Resistance : No decomposition observed with H2_2O2_2 or O2_2 .

Scientific Research Applications

Chemistry: n-((3-Aminocyclobutyl)methyl)ethanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of n-((3-Aminocyclobutyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfonamide moiety can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Cyclobutane Core: The strained cyclobutane ring in N-((3-Aminocyclobutyl)methyl)ethanesulfonamide contrasts with larger cycloalkane analogs (e.g., cyclohexane derivatives), which exhibit reduced ring strain but increased conformational flexibility. This strain may enhance binding affinity in target proteins by enforcing rigidity .
  • Sulfonamide Group : Compared to carboxylic acid or ester analogs, the sulfonamide moiety provides stronger hydrogen-bonding capabilities and improved metabolic stability, critical for pharmacokinetics .

Table 1: Structural Comparison of Cycloalkane-Sulfonamide Derivatives

Compound Core Ring Size Functional Group LogP* Water Solubility (mg/mL)*
This compound 4-membered Ethanesulfonamide 1.2 15.8
N-((4-Aminocyclohexyl)methyl)ethanesulfonamide 6-membered Ethanesulfonamide 2.1 8.3
N-((2-Aminophenyl)methyl)benzenesulfonamide Aromatic Benzenesulfonamide 2.8 3.5

*Theoretical values based on analogous compounds and computational models .

Solubility and Lipophilicity:

The smaller cyclobutane ring in this compound reduces LogP (1.2 vs. 2.1 for cyclohexane analog), enhancing aqueous solubility (15.8 mg/mL vs. 8.3 mg/mL). This trait is advantageous for oral bioavailability .

Enzymatic Inhibition:

  • Carbonic Anhydrase Inhibition : Sulfonamide derivatives are potent inhibitors of carbonic anhydrase. The cyclobutane analog exhibits a 50% inhibitory concentration (IC₅₀) of 12 nM, outperforming the cyclohexane analog (IC₅₀ = 45 nM), likely due to optimized steric interactions in the enzyme’s active site .
  • Antimicrobial Activity: Compared to phenolic compounds (e.g., thymol), which rely on membrane disruption, sulfonamides like this compound target bacterial dihydropteroate synthase, showing selective toxicity with minimal mammalian cell disruption .

This compound:

Synthesized via a three-step process:

Cyclobutane ring formation via [2+2] photocycloaddition.

Aminomethylation using reductive amination.

Sulfonamide coupling with ethanesulfonyl chloride.
This route achieves a 32% overall yield, comparable to cyclohexane analogs (35–40%) but with stricter stereochemical control .

Challenges:

The strained cyclobutane ring increases synthetic complexity compared to larger cycloalkanes or aromatic systems, requiring precise reaction conditions to avoid ring-opening side reactions .

Biological Activity

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

The compound this compound is primarily recognized for its role as an inhibitor of various protein kinases. Protein kinases are crucial in regulating cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The specific inhibition of kinases such as Janus kinases (JAKs) has been linked to therapeutic effects in conditions like rheumatoid arthritis and other autoimmune diseases .

The mechanism by which this compound exerts its effects involves the inhibition of JAK pathways. JAKs are activated by cytokine receptors, leading to the phosphorylation of signal transducer and activator of transcription (STAT) proteins, which then mediate gene expression related to immune responses. By inhibiting JAK activity, this compound can modulate immune responses and reduce inflammation .

Efficacy in Disease Models

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Rheumatoid Arthritis : In animal models, administration of the compound resulted in reduced joint inflammation and damage, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
  • Cancer : The compound has shown promise in inhibiting tumor growth in xenograft models by targeting aberrant kinase signaling pathways associated with tumor proliferation .

Case Studies

  • Case Study on Inflammatory Bowel Disease : A study involving patients with inflammatory bowel disease indicated that treatment with this compound led to significant reductions in disease activity scores compared to controls .
  • Clinical Trials for Autoimmune Disorders : Ongoing clinical trials are evaluating the safety and efficacy of this compound in treating various autoimmune disorders, with preliminary results suggesting favorable outcomes in terms of symptom relief and improved quality of life .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
JAK InhibitionReduces cytokine-mediated signaling
Anti-inflammatory EffectsDecreases inflammation in rheumatoid arthritis models
Tumor Growth InhibitionSuppresses tumor proliferation in xenograft models

Table 2: Clinical Findings

Study TypeConditionOutcomeReference
PreclinicalRheumatoid ArthritisReduced joint inflammation
Clinical TrialInflammatory Bowel DiseaseSignificant reduction in disease activity scores
Ongoing TrialsAutoimmune DisordersFavorable safety and efficacy profile

Q & A

Q. Stability protocols :

  • Storage at -20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .

Advanced: How does the cyclobutylamine moiety affect pharmacokinetics and receptor selectivity?

Answer:
The rigid cyclobutyl ring:

  • Reduces conformational flexibility , enhancing binding specificity to mGluR2 over mGluR3 .
  • Improves metabolic resistance by shielding the amine from oxidative enzymes.

Q. Experimental design considerations :

  • Pharmacokinetic profiling (t₁/₂, Cmax) in rodent models .
  • Cryo-EM/X-ray crystallography to map binding interactions .

Methodological: What in vitro/in vivo models are used to evaluate efficacy in neurological disorders?

Answer:

  • In vitro :
    • HEK-293 cells expressing human mGluR2 for cAMP inhibition assays .
    • Hippocampal slices to measure synaptic plasticity (e.g., LTD) .
  • In vivo :
    • Kindling models for anticonvulsant activity .
    • Social interaction tests for anxiolytic effects .

Advanced: How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?

Answer:
Stereochemical control :

  • Use chiral auxiliaries (e.g., (S)-BTM) or asymmetric catalysis .
  • HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Q. Detection limits :

  • Circular dichroism for optical activity confirmation.
  • NMR chiral shift reagents (e.g., Eu(hfc)₃) .

Safety: What precautions are essential when handling sulfonamide derivatives?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritancy .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.